molecular formula C9H11N3O2 B182437 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid CAS No. 51640-97-2

2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid

Cat. No.: B182437
CAS No.: 51640-97-2
M. Wt: 193.2 g/mol
InChI Key: VRWCLZQPQNNJAU-UHFFFAOYSA-N
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Description

2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is a heterocyclic organic compound with the molecular formula C9H11N3O2. It is characterized by a quinazoline ring system that is partially hydrogenated, with an amino group at the second position and a carboxylic acid group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and subsequent reduction to yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying under reduced pressure to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, and changes in cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar ring structure but lacking the amino and carboxylic acid groups.

    2-Aminoquinazoline: Similar to 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid but without the tetrahydro and carboxylic acid groups.

    4-Quinazolinecarboxylic acid: Lacks the amino group and tetrahydro structure.

Uniqueness

This compound is unique due to its combination of functional groups and partially hydrogenated ring structure.

Properties

IUPAC Name

2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-9-11-6-4-2-1-3-5(6)7(12-9)8(13)14/h1-4H2,(H,13,14)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWCLZQPQNNJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199586
Record name 1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51640-97-2
Record name 1-(2,4-Bis(phenylmethoxy)phenyl)-2-methoxyethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051640972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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